molecular formula C10H15NO B6335724 3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one CAS No. 19805-73-3

3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one

Cat. No.: B6335724
CAS No.: 19805-73-3
M. Wt: 165.23 g/mol
InChI Key: XODAXSHZSFXIST-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with pyrrolidine under specific conditions. One common method includes:

    Amination Reaction: Cyclohex-2-en-1-one is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the cyclohexenone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or cyclohexenone derivatives.

Properties

IUPAC Name

3-pyrrolidin-1-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODAXSHZSFXIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297872
Record name 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19805-73-3
Record name NSC118768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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